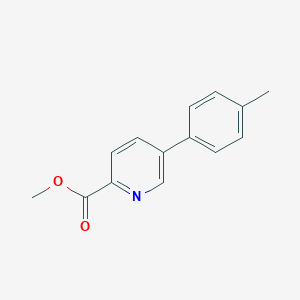

Methyl 5-(4-methylphenyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(4-methylphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-8-13(15-9-12)14(16)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQQZUWCUOVQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573450 | |

| Record name | Methyl 5-(4-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-89-7 | |

| Record name | Methyl 5-(4-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Acetoacetamide Derivatives

The dimerization of acetoacetamide derivatives provides a direct route to pyridonecarboxamide frameworks, which can be adapted for pyridine-2-carboxylate synthesis. In a representative procedure, acetoacetamide (1 mmol) and p-toluenesulfonic acid (p-TsOH, 0.05 mmol) were heated at 60°C under solvent-free conditions for 12 h, yielding 4,6-dimethyl-2-pyridone-5-carboxamide in 58% yield after recrystallization . For Methyl 5-(4-methylphenyl)pyridine-2-carboxylate, modifying the starting material to incorporate a 4-methylphenyl group at the acetoacetamide’s N-terminus could enable analogous cyclization. The reaction proceeds via keto-enol tautomerization, followed by acid-catalyzed dehydration to form the pyridine ring .

Critical parameters include:

-

Catalyst loading : 5 mol% p-TsOH optimizes cyclization without side reactions .

-

Temperature : Mild conditions (60–90°C) prevent decomposition of labile substituents .

-

Solvent : Solvent-free systems enhance reaction efficiency, though polar aprotic solvents like DMF improve solubility for substituted derivatives .

Enaminone Cyclization for Pyridine Core Assembly

Enaminones serve as versatile intermediates for constructing polysubstituted pyridines. Abdelriheem et al. demonstrated that 3-(dimethylamino)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one undergoes cyclization with heterocyclic amines to form pyrazolo[1,5-a]pyrimidines . Adapting this approach, treatment of a 4-methylphenyl-substituted enaminone with ammonium acetate in acetic acid could yield the pyridine backbone. The enaminone’s β-carbon acts as a nucleophile, attacking electrophilic nitriles or imines to form the six-membered ring .

Procedure :

-

React 1-(4-methylphenyl)propan-1-one with DMF-dimethylacetal in xylene at reflux to form the enaminone .

-

Cyclize with ammonium acetate in acetic acid at 100°C for 6 h.

-

Esterify the resulting pyridine-2-carboxylic acid using methanol/H2SO4 .

This method offers regioselectivity, with the 4-methylphenyl group introduced via the ketone precursor .

Esterification of Pyridine-2-Carboxylic Acid Intermediates

Esterification of carboxylic acid precursors is a cornerstone of methyl ester synthesis. Becker’s method for 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid involved dissolving the acid in methanol with concentrated H2SO4 (4:3 v/v) at 25°C for 2 h, achieving quantitative esterification . For pyridine derivatives, similar conditions apply:

Optimized Protocol :

-

Substrate : 5-(4-Methylphenyl)pyridine-2-carboxylic acid (1 equiv).

-

Reagents : Methanol (10 vol), H2SO4 (0.5 equiv).

-

Conditions : 25°C, 2 h, stirring.

Alternative esterification agents like benzyl bromide or isopropyl alcohol require phase-transfer catalysts (e.g., p-TsOH) and azeotropic water removal .

Oxidation of Dihydropyridine Precursors

Dihydropyridines can be oxidized to aromatic pyridines using agents like MnO2 or CrO3. In a study by ChemPap, 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid was synthesized via MnO2/CrO3 oxidation of aldehydes . For dihydropyridines bearing 4-methylphenyl groups, analogous oxidation at 60°C in aqueous medium yields the target pyridine. Autooxidation pathways, as observed in mesoionic oxazole reactions, may also contribute under aerobic conditions .

Challenges :

-

Overoxidation risks: Controlled stoichiometry of MnO2 (3 equiv) and CrO3 (1.5 equiv) minimizes side reactions .

-

Solvent choice: Water enhances oxidant solubility but may necessitate extraction with diethyl ether .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-methylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine carboxylates have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It is known to affect polyamine metabolism, which is crucial in cancer biology. For example, compounds that modulate the activity of ornithine decarboxylase (ODC) have been identified, which could lead to therapeutic strategies for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including the use of mesoionic compounds and carbanions derived from activated methylene isocyanides . The ability to modify the methyl group and other substituents allows for the creation of a library of derivatives with enhanced biological activities.

| Synthesis Method | Description | Yield |

|---|---|---|

| Mesoionic Reaction | Involves treatment with activated methylene isocyanides | Moderate to high |

| Carbanion Reaction | Utilizes carbanions for functionalization | Variable |

Material Science Applications

Photophysical Properties

this compound derivatives have shown promise in material science due to their photophysical properties. They are being explored as potential fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The structural diversity achieved through various synthetic routes enhances their applicability in this field.

Case Studies

Case Study 1: Antitumor Activity Assessment

A study involving the evaluation of this compound derivatives demonstrated significant antitumor activity against pancreatic cancer cells. The compounds were tested in vitro and showed a dose-dependent inhibition of cell proliferation, suggesting their potential as therapeutic agents .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with ODC revealed that specific modifications could enhance its inhibitory effects on polyamine biosynthesis. This work lays the groundwork for developing new drugs targeting polyamine metabolism in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring and the ester group can interact with the active site of enzymes, leading to inhibition or activation of enzymatic reactions. The 4-methylphenyl group can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Methyl 5-phenylpyridine-2-carboxylate: Lacks the 4-methyl group on the phenyl ring, which may affect its binding properties and reactivity.

Ethyl 5-(4-methylphenyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

Methyl 5-(4-chlorophenyl)pyridine-2-carboxylate: Contains a chlorine atom on the phenyl ring, which can alter its electronic properties and reactivity.

Uniqueness: Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is unique due to the presence of the 4-methyl group on the phenyl ring, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can also influence its chemical reactivity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

The compound has the molecular formula C15H15NO2 and an average mass of approximately 227.263 g/mol. Its structure features a pyridine ring substituted with a carboxylate group and a para-methylphenyl group, which enhances its chemical properties and biological activities. The presence of the 4-methyl group on the phenyl ring is particularly noteworthy as it influences the compound's binding affinity to biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The compound can modulate enzymatic activity by binding to active sites on enzymes, leading to either inhibition or activation of biochemical pathways. Its structural features allow for enhanced binding affinity to specific enzymes.

- Receptor Modulation : It may also interact with various receptors, influencing signal transduction pathways that are crucial for numerous physiological processes.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes, which is critical for its potential therapeutic applications. For example, studies have shown that similar compounds can exhibit inhibitory effects on cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Enzyme Inhibition Activities

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Cholinesterase | TBD | |

| Compound A | Acetylcholinesterase | 19 nM | |

| Compound B | Butyrylcholinesterase | 4 nM |

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects, this compound was tested on cell lines such as SH-SY5Y (a neuroblastoma cell line). The compound demonstrated potential neuroprotective properties by enhancing cell viability under oxidative stress conditions. This suggests its utility in developing treatments for neurodegenerative disorders .

Case Study 2: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the structure could significantly enhance enzyme inhibition potency, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as an important intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for further exploration in therapeutic contexts, particularly in designing inhibitors for various diseases.

Q & A

Basic: What are the recommended synthetic routes and purification methods for Methyl 5-(4-methylphenyl)pyridine-2-carboxylate?

Answer:

The compound is typically synthesized via multi-step reactions involving condensation and cyclization. A common approach is the coupling of 4-methylphenylboronic acid with a halogenated pyridine-carboxylate precursor under Suzuki-Miyaura conditions, using palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water solvent system . Post-synthesis, purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is validated via HPLC (>98%) and spectroscopic techniques (¹H/¹³C NMR, IR).

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in methanol or dichloromethane. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement employs SHELXL (for small-molecule crystallography) to optimize atomic coordinates, thermal parameters, and occupancy . Key metrics (R-factor < 0.05, wR² < 0.15) ensure reliability. For example, analogous pyridine-carboxylate derivatives exhibit planarity in the pyridine ring and torsional angles <10° for substituents .

Advanced: How can researchers optimize synthetic yields while minimizing side products?

Answer:

Optimization involves:

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) to enhance cross-coupling efficiency.

- Solvent selection : Replacing toluene with DMF or THF to improve solubility of intermediates.

- Temperature control : Maintaining 80–100°C to balance reaction rate and decomposition .

- In-line monitoring : Using LC-MS to detect side products (e.g., dehalogenated intermediates) early.

Table 1: Yield Optimization Parameters

| Parameter | Effect on Yield | Example Adjustment |

|---|---|---|

| Catalyst Load | ↑ 1–5 mol% | Pd(PPh₃)₄ → PdCl₂(dppf) |

| Reaction Time | ↑ 12–24 hrs | Extended under inert N₂ |

| Workup pH | Critical for crystallization | Adjusted to 6.5–7.0 |

Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic results?

Answer:

Discrepancies (e.g., bond length variations in NMR vs. XRD) require:

- Validation of sample purity : Confirm absence of polymorphs or solvates via DSC/TGA.

- Dynamic effects in NMR : Account for conformational flexibility (e.g., rotating methyl groups) causing averaged signals .

- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental geometries to identify static vs. dynamic distortions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coats, and goggles.

- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4) .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under N₂ at –20°C to prevent hydrolysis.

Advanced: What computational methods are used to predict the compound’s reactivity or biological activity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Screens against target proteins (e.g., kinases) using AutoDock Vina. For analogs, pyridine-carboxylates show affinity for ATP-binding pockets due to H-bonding with carboxylate groups .

- MD simulations : Assess stability in biological membranes (CHARMM36 force field).

Table 2: Computational Parameters for Reactivity Prediction

| Method | Software | Key Outputs |

|---|---|---|

| DFT | Gaussian 16 | HOMO (-6.2 eV), LUMO (-1.8 eV) |

| Docking | AutoDock Vina | Binding affinity (ΔG = –8.2 kcal/mol) |

| MD Simulations | GROMACS | RMSD < 2.0 Å over 50 ns |

Advanced: How can researchers validate the compound’s stability under varying experimental conditions?

Answer:

- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10). Monitor via HPLC for degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Kinetic stability assays : Track half-life (t₁/₂) in PBS buffer at 37°C. For this compound, t₁/₂ > 48 hrs suggests suitability for in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.